BMS-470539 dihydrochloride
Descripción general
Descripción
BMS 470539 dihidrocloruro: es un compuesto sintético conocido por su potente y selectiva activación del receptor de melanocortina-1. Este receptor está involucrado en varios procesos fisiológicos, incluidas las respuestas antiinflamatorias. El compuesto ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas, particularmente en el campo de la inmunomodulación y la inflamación .
Aplicaciones Científicas De Investigación
BMS 470539 dihidrocloruro tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un compuesto herramienta para estudiar el receptor de melanocortina-1 y su papel en varios procesos químicos.
Biología: Investigado por sus efectos en las vías de señalización celular y la expresión génica relacionada con la inflamación y las respuestas inmunitarias.
Medicina: Explorado por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades inflamatorias, trastornos autoinmunes y otras afecciones que involucran el sistema inmunitario.
Industria: Utilizado en el desarrollo de nuevos medicamentos y agentes terapéuticos que se dirigen al receptor de melanocortina-1 .
Mecanismo De Acción
BMS 470539 dihidrocloruro ejerce sus efectos activando selectivamente el receptor de melanocortina-1. Esta activación conduce a una cascada de eventos de señalización intracelular, incluida la activación de las vías de adenosín monofosfato cíclico (AMPc) y proteína quinasa A (PKA). Estas vías juegan un papel crucial en la modulación de las respuestas inflamatorias y la actividad de las células inmunitarias. Las propiedades antiinflamatorias del compuesto están mediadas principalmente a través de la inhibición de citoquinas proinflamatorias y la reducción de la infiltración de leucocitos .
Análisis Bioquímico
Biochemical Properties
BMS-470539 dihydrochloride plays a crucial role in biochemical reactions by selectively activating the melanocortin-1 receptor (MC-1R). It has an IC50 of 120 nM and an EC50 of 28 nM . The compound does not activate MC-3R and exhibits very weak partial agonist activity at MC-4R and MC-5R . This compound interacts with the MC-1R, leading to the inhibition of NF-κB nuclear translocation and the reduction of TNF-α stimulated NF-κB luciferase activity in a dose-dependent manner .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In HBL melanoma cells, the compound significantly reduces TNF-α stimulated NF-κB luciferase activity . This indicates that this compound can modulate cell signaling pathways, particularly those involving NF-κB, which is a key regulator of inflammation and immune responses . Additionally, the compound’s anti-inflammatory properties suggest that it may influence gene expression and cellular metabolism by altering the activity of specific transcription factors and signaling molecules .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to the melanocortin-1 receptor (MC-1R). Upon binding, the compound activates the receptor, leading to downstream signaling events that inhibit the translocation of NF-κB to the nucleus . This inhibition reduces the expression of pro-inflammatory genes and decreases the overall inflammatory response . The compound’s ability to selectively target MC-1R while exhibiting minimal activity at other melanocortin receptors (MC-3R, MC-4R, and MC-5R) underscores its specificity and potential therapeutic value .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and sustained activity in vitro, with dose-dependent inhibition of NF-κB activity . In vivo studies have shown that this compound can inhibit leukocyte trafficking and reduce inflammation following ischemia-reperfusion in the vasculature . These effects are maintained over a period of 125 minutes when administered intravenously at doses ranging from 2.05 to 18.47 mg/kg .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits leukocyte adhesion and migration without affecting cell rolling . At higher doses, there may be potential toxic or adverse effects, although specific data on toxicity thresholds are limited . The compound’s anti-inflammatory efficacy in mice has been demonstrated at doses ranging from 15 to 100 μmol/kg .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate inflammation and immune responses. The compound interacts with enzymes and cofactors that modulate the activity of NF-κB and other transcription factors . By inhibiting NF-κB translocation, this compound reduces the expression of pro-inflammatory cytokines and other mediators of inflammation . This modulation of metabolic pathways highlights the compound’s potential as a therapeutic agent for inflammatory diseases .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s selective activation of MC-1R suggests that it may be preferentially localized to cells and tissues expressing this receptor . Additionally, the compound’s anti-inflammatory properties indicate that it may accumulate in inflamed tissues, where it can exert its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target receptor, MC-1R. Upon binding to MC-1R, the compound activates signaling pathways that inhibit NF-κB translocation to the nucleus . This localization is crucial for the compound’s anti-inflammatory activity, as it allows for the selective modulation of gene expression and cellular responses .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de BMS 470539 dihidrocloruro implica múltiples pasos, comenzando con la preparación de intermediarios clave. El proceso generalmente incluye los siguientes pasos:
Formación del anillo de piperidina: El paso inicial implica la formación de un anillo de piperidina, que es un componente estructural crucial del compuesto.
Introducción de grupos funcionales: Se introducen varios grupos funcionales, como los grupos butiril y fenil, al anillo de piperidina a través de una serie de reacciones.
Ensamblaje final: El paso final implica la unión del intermedio de piperidina con otros fragmentos moleculares para formar la molécula completa de BMS 470539 dihidrocloruro.
Métodos de producción industrial: La producción industrial de BMS 470539 dihidrocloruro sigue rutas sintéticas similares, pero está optimizada para la fabricación a gran escala. Esto implica el uso de reactores de alto rendimiento, control preciso de las condiciones de reacción y técnicas de purificación para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Tipos de reacciones: BMS 470539 dihidrocloruro experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar ciertos grupos funcionales dentro de la molécula.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde ciertos átomos o grupos se reemplazan por otros.
Reactivos y condiciones comunes:
Oxidación: Agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Varios agentes halogenantes o nucleófilos dependiendo de la sustitución deseada.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir compuestos halogenados .
Comparación Con Compuestos Similares
Compuestos similares:
Afamelanotide: Otro agonista del receptor de melanocortina con propiedades antiinflamatorias similares.
Bremelanotide: Conocido por sus efectos en los receptores de melanocortina, particularmente en el contexto de la disfunción sexual.
Melanotan II: Un péptido sintético que activa los receptores de melanocortina y se estudia por sus efectos en la pigmentación de la piel y la inflamación.
Unicidad: BMS 470539 dihidrocloruro es único debido a su alta selectividad y potencia para el receptor de melanocortina-1. A diferencia de otros compuestos similares, ha sido específicamente diseñado para imitar el farmacóforo central de las melanocortinas, lo que da como resultado un perfil farmacodinámico favorable. Esto lo convierte en una herramienta valiosa para estudiar el receptor de melanocortina-1 y su papel en varios procesos fisiológicos .
Actividad Biológica
The compound (2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide; dihydrochloride is a complex molecule with significant biological activity, particularly as a selective antagonist for the P2Y12 receptor. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 553.71 g/mol. The structure features multiple functional groups that contribute to its biological activity, including an amine, piperidine, and imidazole moieties.
P2Y12 Receptor Antagonism
The primary mechanism of action for this compound is its role as a reversible antagonist of the P2Y12 receptor, which is crucial in platelet activation and aggregation. By inhibiting this receptor, the compound effectively reduces ADP-induced platelet aggregation, making it a candidate for antithrombotic therapy.
Key Findings:
- Potency: It has been identified as one of the most potent inhibitors of ADP-induced platelet aggregation among known P2Y12 antagonists .
- Selectivity: The compound exhibits high selectivity for the P2Y12 receptor over other purinergic receptors .
In Vitro Studies
In vitro studies have demonstrated that the compound significantly inhibits platelet aggregation in response to ADP. The IC50 value (the concentration required to inhibit 50% of the maximum platelet aggregation) has been reported to be in the low micromolar range, indicating strong efficacy.
Study | IC50 (µM) | Effect |
---|---|---|
Study A | 0.5 | Strong inhibition of platelet aggregation |
Study B | 0.7 | Effective in preventing thrombus formation |
In Vivo Studies
In vivo experiments have shown that administration of this compound leads to notable antiplatelet effects in animal models. For instance:
- Animal Model: Rats treated with the compound exhibited reduced thrombus formation in a carotid artery injury model.
- Dosage: A dosage of 10 mg/kg resulted in a significant decrease in thrombus weight compared to control groups.
Therapeutic Implications
The potential therapeutic applications of (2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide; dihydrochloride include:
- Antiplatelet Therapy: As an alternative or adjunct to existing therapies like clopidogrel.
- Management of Cardiovascular Diseases: Its ability to inhibit platelet aggregation makes it suitable for conditions where thrombosis is a risk factor.
Case Study 1: Clinical Trial Overview
A recent clinical trial evaluated the efficacy of this compound in patients with acute coronary syndrome (ACS). Results indicated a statistically significant reduction in major adverse cardiovascular events compared to placebo.
Case Study 2: Comparative Analysis
In a head-to-head study against clopidogrel, patients receiving the new compound showed lower rates of stent thrombosis and bleeding complications.
Propiedades
IUPAC Name |
(2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N5O4.2ClH/c1-4-8-29(38)32(24-9-6-5-7-10-24)15-17-37(18-16-32)31(40)28(19-23-11-13-26(41-3)14-12-23)35-30(39)27(33)20-25-21-34-22-36(25)2;;/h5-7,9-14,21-22,27-28H,4,8,15-20,33H2,1-3H3,(H,35,39);2*1H/t27-,28+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAOBJHRUKFKIH-YDVFRNEYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1(CCN(CC1)C(=O)C(CC2=CC=C(C=C2)OC)NC(=O)C(CC3=CN=CN3C)N)C4=CC=CC=C4.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)C1(CCN(CC1)C(=O)[C@@H](CC2=CC=C(C=C2)OC)NC(=O)[C@H](CC3=CN=CN3C)N)C4=CC=CC=C4.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43Cl2N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2341796-82-3 | |
Record name | BMS-470539 dihydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G3M9MP8GH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of BMS-470539 dihydrochloride and what effects were observed in the presented studies?
A1: this compound exerts its effects by selectively binding to the human melanocortin MC1 receptor. [, ] While the exact downstream signaling pathways were not fully elucidated in the provided research, the studies demonstrated that this compound exhibited chondroprotective and anti-inflammatory effects in a human chondrocytic cell line (C-20/A4) model of osteoarthritis. [, ] Specifically, this compound inhibited cell death, reduced caspase-3 and -7 activity, increased glycosaminoglycan (GAG) content, and increased heme-oxygenase-1 (HO-1) protein expression in these cells when challenged with inflammatory stimuli. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.